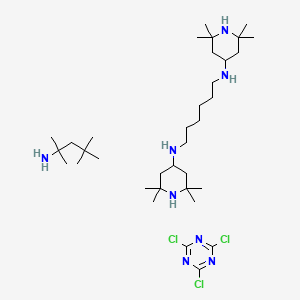
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine
Übersicht
Beschreibung
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine is a complex chemical compound that has garnered attention in various scientific fields. This compound is known for its unique structure and properties, making it valuable in multiple applications, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Chimassorb LS 944LD, also known as Chimassorb® 944, is a high molecular weight oligomeric hindered amine light stabilizer (HALS) . Its primary targets are polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . It is also effective in polyacetals, polyamides, polyurethanes, flexible and rigid PVC, as well as PVC blends, and in certain styrenic elastomer and adhesive specialty applications .
Mode of Action
Chimassorb LS 944LD acts by absorbing UV light and converting it into heat . This prevents degradation and discoloration of the materials . Its high thermal stability and low volatility make it suitable for long-term protection .
Biochemical Pathways
Its primary function is to stabilize materials against degradation caused by exposure to uv light .
Pharmacokinetics
This suggests that once applied, it remains in the material for a long time, providing long-term protection .
Result of Action
Chimassorb LS 944LD imparts excellent light stability to thin articles, particularly fibers and films . In thick cross sections, it is specifically suitable for polyethylene articles . It is highly effective as a long-term thermal stabilizer in thin and thick articles and shows good extraction resistance .
Action Environment
The action of Chimassorb LS 944LD can be influenced by environmental factors such as light and heat. It is designed to absorb UV light and convert it into heat, thereby protecting the material from degradation . Its effectiveness can be enhanced in the presence of a UV absorber .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine involves a continuous-flow process. The starting material, 1,6-hexanediamine, is mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacts with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. This reaction yields the target compound with an 85% isolated yield and 97% purity . The reaction conditions include a molar ratio of 2,2,6,6-tetramethyl-4-piperidinone to 1,6-hexanediamine of 2.1:1, a reaction temperature of 70°C, a reaction pressure of 2 MPa, and a reaction time of 12 minutes .
Industrial Production Methods
The continuous-flow process is highly efficient for industrial production, enabling the synthesis of the compound on a gram scale with an overall productivity of 2.14 g/h after continuously running for over 8 hours . This method significantly improves the reaction rate and mass transfer compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Reductive Amination: The primary synthetic route involves reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone.
Oxidation: The compound can undergo oxidation reactions, forming nitroxyl radicals that contribute to its stability.
Substitution: It can participate in substitution reactions, particularly with triazine derivatives.
Common Reagents and Conditions
Hydrogen: Used in the reductive amination process with a Pt/C catalyst.
Oxidizing Agents: Such as Oxone, used in oxidation reactions.
Triazine Derivatives: Used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hindered amine light stabilizers (HALS), which are used to improve the performance of plastics in strong light environments .
Wissenschaftliche Forschungsanwendungen
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar properties.
N1,N3-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide: A compound with similar stabilizing effects but different structural features.
Uniqueness
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine is unique due to its high efficiency in stabilizing polymers and its ability to form stable nitroxyl radicals. Its continuous-flow synthesis method also sets it apart from other similar compounds, offering higher yields and purity .
Eigenschaften
IUPAC Name |
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;2,4,6-trichloro-1,3,5-triazine;2,4,4-trimethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N4.C8H19N.C3Cl3N3/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;1-7(2,3)6-8(4,5)9;4-1-7-2(5)9-3(6)8-1/h19-20,25-28H,9-18H2,1-8H3;6,9H2,1-5H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECYURYFJYPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.CC(C)(C)CC(C)(C)N.C1(=NC(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69Cl3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70624-18-9 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70624-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
708.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70624-18-9, 71878-19-8 | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070624189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4,6-trichloro-1,3,5-triazine, reaction products with 2,4,4-trimethyl-2-pentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)


![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)







![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)


